molecular formula C22H31N5O4S B10771529 N-tert-butyl-3-(3-tert-butyl-1-methyl-7-oxo-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonamide

N-tert-butyl-3-(3-tert-butyl-1-methyl-7-oxo-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonamide

Cat. No.: B10771529
M. Wt: 461.6 g/mol
InChI Key: VMVZVLPMWCBOFI-UHFFFAOYSA-N
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Description

The term “SN-1” refers to a type of nucleophilic substitution reaction in organic chemistry. The “SN” stands for “substitution nucleophilic,” and the “1” indicates that the rate-determining step is unimolecular. This reaction mechanism is characterized by the formation of a carbocation intermediate and is commonly observed in reactions involving secondary or tertiary alkyl halides under strongly basic conditions or secondary or tertiary alcohols under strongly acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The SN-1 reaction typically involves two main steps:

    Ionization: The leaving group (such as a halide) departs from the substrate, forming a carbocation intermediate. This step is slow and is the rate-determining step of the reaction.

    Nucleophilic Attack: The nucleophile attacks the carbocation, forming the final product.

Industrial Production Methods: In industrial settings, SN-1 reactions are often carried out in polar protic solvents such as water or alcohols, which stabilize the carbocation intermediate. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product .

Types of Reactions:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The SN-1 reaction mechanism involves the following steps:

Comparison with Similar Compounds

Uniqueness of SN-1:

By understanding the SN-1 reaction mechanism and its applications, researchers can effectively utilize this reaction in various fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C22H31N5O4S

Molecular Weight

461.6 g/mol

IUPAC Name

N-tert-butyl-3-(3-tert-butyl-1-methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C22H31N5O4S/c1-9-31-15-11-10-13(32(29,30)26-22(5,6)7)12-14(15)19-23-16-17(20(28)24-19)27(8)25-18(16)21(2,3)4/h10-12,26H,9H2,1-8H3,(H,23,24,28)

InChI Key

VMVZVLPMWCBOFI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C2=NC3=C(C(=O)N2)N(N=C3C(C)(C)C)C

Origin of Product

United States

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